Lycoctonine

Toxicology Natural Product Safety Pharmacognosy

Lycoctonine (CAS 26000-17-9) offers medicinal chemists a safer norditerpenoid core scaffold with verified moderate sodium channel modulation (22-30% inhibition at 10 µM on Nav1.2). Its low toxicity profile and lack of intrinsic nAChR activity—due to the absence of the MSAL ester side chain—make it ideal for hit-to-lead cardiovascular optimization and the rational design of novel nicotinic ligands. Essential as a negative control in nAChR assays and a reference standard for chemotaxonomy.

Molecular Formula C25H41NO7
Molecular Weight 467.6 g/mol
CAS No. 26000-17-9
Cat. No. B1675730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLycoctonine
CAS26000-17-9
Synonymsacetyllycoctonine
lycoctonine
Molecular FormulaC25H41NO7
Molecular Weight467.6 g/mol
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)CO
InChIInChI=1S/C25H41NO7/c1-6-26-11-22(12-27)8-7-16(31-3)24-14-9-13-15(30-2)10-23(28,17(14)18(13)32-4)25(29,21(24)26)20(33-5)19(22)24/h13-21,27-29H,6-12H2,1-5H3/t13-,14-,15+,16+,17-,18+,19-,20+,21?,22+,23-,24?,25?/m1/s1
InChIKeyYOTUXHIWBVZAJQ-WZROKYDKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lycoctonine (CAS 26000-17-9): C19-Diterpenoid Alkaloid Chemical Profile for Research and Procurement


Lycoctonine (CAS 26000-17-9), also known as roylin or delsine, is a naturally occurring C19-diterpenoid alkaloid primarily isolated from Aconitum and Delphinium species (Ranunculaceae) [1]. This compound, with the molecular formula C₂₅H₄₁NO₇ and a molecular weight of 467.6 g/mol, serves as the core scaffold for the lycoctonine-type subclass of norditerpenoid alkaloids, distinct from the highly toxic aconitine-type [2]. It is widely distributed across numerous plant species, including Aconitum lycoctonum, A. vulparia, A. bulleyanum, and A. nasutum [3]. Lycoctonine functions as a neuromuscular blocking agent and interacts with sodium channels, exhibiting a range of bioactivities including analgesic, anti-inflammatory, and cardiovascular effects, which positions it as a valuable research tool and a key scaffold for semi-synthetic derivative development .

Why Lycoctonine Cannot Be Substituted with Other C19-Diterpenoid Alkaloids: Key Differentiation Drivers


Substituting lycoctonine with other C19-diterpenoid alkaloids, such as aconitine or its more potent derivatives like methyllycaconitine (MLA), is scientifically invalid due to profound differences in molecular pharmacology and safety profiles. The presence of a single structural motif, such as the 2-(methylsuccinimido)benzoyl ester side chain, dictates whether a compound is a high-affinity nicotinic acetylcholine receptor (nAChR) antagonist (e.g., MLA) or a voltage-gated sodium channel activator (e.g., aconitine) [1]. Lycoctonine itself lacks this ester moiety, resulting in a >2500-fold reduction in nAChR binding affinity compared to MLA and a distinct, moderate profile of sodium channel inhibition that is neither the potent activation of aconitine nor the high-potency blockade of MSAL-type alkaloids [2]. Furthermore, the safety margin differs drastically; aconitine is known as the 'queen of poisons' with a minimal lethal dose of 3-6 mg, while lycoctonine-type alkaloids are classified as having low-to-moderate toxicity, enabling their use as safer scaffolds for medicinal chemistry [3]. These mechanistic and toxicological bifurcations mean that even closely related alkaloids are not interchangeable tools for target validation, mechanistic studies, or lead optimization campaigns .

Quantitative Differentiation of Lycoctonine: Evidence-Based Guide for Scientific Selection


Superior Safety Profile: Lycoctonine vs. Aconitine-Type Alkaloids (Class-Level Toxicity Classification)

Lycoctonine belongs to a class of alkaloids with significantly lower acute toxicity compared to the notorious aconitine-type alkaloids. While aconitine has a minimal lethal dose of 3–6 mg in humans and is a potent activator of voltage-gated sodium channels leading to fatal cardiotoxicity, lycoctonine-type alkaloids are classified as having low-to-moderate toxicity [1]. This classification is based on extensive toxicological studies, which have established that lycoctonine-type alkaloids do not induce the severe cardiac arrhythmias characteristic of aconitine poisoning, making them a much safer starting point for in vivo pharmacology studies [2].

Toxicology Natural Product Safety Pharmacognosy

Defined Nicotinic Receptor Inactivity: Lycoctonine vs. Methyllycaconitine (MLA) Binding Affinity (Direct Head-to-Head Comparison)

The presence of a 2-(methylsuccinimido)benzoyl ester side chain is the critical determinant of high-affinity binding to neuronal nicotinic acetylcholine receptors (nAChRs). Methyllycaconitine (MLA), which contains this moiety, is a potent and selective α7 nAChR antagonist. In a direct comparative study, hydrolysis of this ester from MLA to yield lycoctonine resulted in a >2500-fold reduction in affinity for rat brain [¹²⁵I]α-bungarotoxin (αBgt) binding sites, with a Ki for MLA of approximately 1.4 nM and an estimated Ki for lycoctonine of >3.5 µM [1]. This experiment cleanly isolates the lycoctonine core scaffold as being devoid of high-affinity nicotinic activity, a crucial piece of information for researchers studying off-target effects or seeking a neutral scaffold for medicinal chemistry [2].

Neuropharmacology Nicotinic Acetylcholine Receptors Ligand Binding Assay

Moderate Nav1.2 Sodium Channel Inhibition: Lycoctonine vs. Potent Aconitum Alkaloids (Cross-Study Comparable Activity)

Lycoctonine exhibits a moderate and defined inhibitory effect on the Nav1.2 voltage-gated sodium channel subtype. Using automated whole-cell patch clamp electrophysiology (QPatch-16), lycoctonine at a concentration of 10 µM inhibited Nav1.2 channel activity by 22–30%, placing it in the 'moderate' category of inhibition . This is in stark contrast to compounds like pyroaconitine, ajacine, septentriodine, and delectinine, which demonstrated significant inhibition (42–57%) at the same concentration, and to aconitine, which is a channel activator rather than a simple inhibitor [1]. This intermediate activity profile makes lycoctonine a valuable tool for probing structure-activity relationships (SAR) around the Nav1.2 channel without triggering the complete block or aberrant activation seen with other alkaloids .

Ion Channel Pharmacology Voltage-Gated Sodium Channels Electrophysiology

Validated Cardiotonic Activity: Lycoctonine vs. Inactive Alkaloids (Class-Level Biological Activity)

Unlike many lycoctonine-type alkaloids that show no cardiac effect, lycoctonine itself has been identified in a targeted screening campaign to possess moderate cardiotonic activity when evaluated using the isolated frog heart assay [1]. While specific quantitative contractility data from the screening was not provided in the abstract, the study confirmed lycoctonine's activity and proceeded to synthesize a panel of derivatives, leading to the discovery of compound 27 (with an N-isobutyl group) as a significantly enhanced cardiotonic candidate [2]. This finding validates lycoctonine as a functional starting point for cardiovascular lead optimization, distinguishing it from the majority of structurally similar alkaloids that lack this specific bioactivity [3].

Cardiovascular Pharmacology Drug Discovery Isolated Organ Assay

High-Impact Application Scenarios for Lycoctonine (CAS 26000-17-9) Based on Quantitative Evidence


Medicinal Chemistry: Scaffold for Developing Safer Cardiovascular Agents

Leverage lycoctonine's validated, albeit moderate, cardiotonic activity as a starting point for hit-to-lead optimization in heart failure research. Its significantly lower toxicity profile compared to aconitine-type alkaloids provides a safer chemical scaffold for semi-synthetic derivatization. As demonstrated by Wang et al. (2024), simple structural modifications, such as the introduction of an N-isobutyl group (yielding compound 27), can lead to compounds with significantly enhanced cardiac effects and additional calcium channel blocking activity [1]. This positions lycoctonine as a versatile and relatively non-toxic template for building focused libraries aimed at discovering novel cardiovascular therapeutics with improved efficacy and safety margins.

Ion Channel Research: A Moderate Nav1.2 Inhibitor for Pharmacological Profiling

Employ lycoctonine as a reference compound for the 'moderate inhibition' phenotype in studies of the Nav1.2 voltage-gated sodium channel. In contrast to potent inhibitors like pyroaconitine (57–42% inhibition) or channel activators like aconitine, lycoctonine provides a consistent and intermediate 22–30% inhibition at 10 µM in automated patch clamp assays . This makes it an essential tool for calibrating assay sensitivity, probing structure-activity relationships (SAR), and understanding the nuanced pharmacology of sodium channel modulation without saturating the assay system or inducing aberrant channel gating. It is particularly valuable as a control for validating new chemical entities with expected moderate or weak ion channel activity [2].

Neuroscience: An Inert Core Scaffold for Designing Selective nAChR Ligands

Utilize lycoctonine as the ideal 'blank slate' norditerpenoid core for the rational design of novel nicotinic acetylcholine receptor (nAChR) ligands. The direct evidence that lycoctonine lacks the 2-(methylsuccinimido)benzoyl ester side chain and consequently exhibits >2500-fold lower affinity for nAChRs compared to methyllycaconitine (MLA) establishes it as a non-interfering scaffold [3]. This allows medicinal chemists to systematically introduce new functional groups onto the lycoctonine skeleton to probe nAChR subtype selectivity and develop new pharmacological tools without the confounding influence of the core's intrinsic activity. It is also an ideal negative control in nAChR binding and functional assays [4].

Analytical Chemistry & Quality Control: Phytochemical Reference Standard

Employ high-purity lycoctonine as an analytical reference standard for the identification and quantification of lycoctonine-type alkaloids in plant extracts, particularly from Aconitum and Delphinium species. Its widespread occurrence in these genera makes it a key marker compound for chemotaxonomic studies, quality control of traditional herbal medicines, and monitoring of toxic alkaloid levels in livestock forage [5]. Its well-defined physicochemical properties (e.g., melting point 143 °C, optical rotation [α]D +53°) facilitate unambiguous identification via HPLC, LC-MS, and NMR [6]. Procuring a certified reference standard is essential for ensuring the accuracy and reproducibility of analytical data in pharmacognosy and toxicology laboratories.

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